(E)-N-(3,4-dimethylphenyl)-3-(3-phenoxyphenyl)-2-propenamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(E)-N-(3,4-dimethylphenyl)-3-(3-phenoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2/c1-17-11-13-20(15-18(17)2)24-23(25)14-12-19-7-6-10-22(16-19)26-21-8-4-3-5-9-21/h3-16H,1-2H3,(H,24,25)/b14-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSOJQNMVFRGBY-WYMLVPIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C=CC2=CC(=CC=C2)OC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC(=CC=C2)OC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478258-20-7 | |
| Record name | N-(3,4-DIMETHYLPHENYL)-3-(3-PHENOXYPHENYL)ACRYLAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(E)-N-(3,4-dimethylphenyl)-3-(3-phenoxyphenyl)-2-propenamide, with the CAS number 478258-20-7, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C23H21NO2
- Molecular Weight : 343.4 g/mol
- Rotatable Bonds : 5
- Exact Mass : 343.157 g/mol
These properties indicate that the compound is relatively large and complex, which may influence its interactions within biological systems .
The biological activity of this compound is largely attributed to its structural features that allow it to interact with various biological targets. The compound has been studied for its potential anticancer properties and its ability to modulate specific signaling pathways involved in cell proliferation and apoptosis.
Key Mechanisms:
- Inhibition of Cancer Cell Proliferation : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Antioxidant Activity : The compound may exhibit antioxidant properties, protecting cells from oxidative stress which is a common factor in cancer progression.
Anticancer Activity
Recent studies have focused on evaluating the anticancer potential of this compound against several cancer cell lines. The following table summarizes key findings from these studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HEPG2 (Liver) | 1.18 ± 0.14 | Induction of apoptosis |
| MCF7 (Breast) | 0.67 | Cell cycle arrest at G1 phase |
| SW1116 (Colon) | 0.80 | Inhibition of proliferation signals |
| BGC823 (Stomach) | 0.87 | Activation of caspase pathways |
These results indicate that the compound exhibits potent anticancer activity across multiple cell lines, suggesting a broad spectrum of efficacy .
Case Studies
-
Study on HEPG2 Cells :
In a controlled laboratory setting, the effects of this compound were evaluated on HEPG2 liver cancer cells. The study revealed an IC50 value of 1.18 µM, indicating significant inhibition of cell growth compared to standard chemotherapy agents . -
MCF7 Breast Cancer Model :
Another study focused on MCF7 breast cancer cells showed that treatment with the compound resulted in a marked decrease in cell viability and an increase in apoptotic markers, further supporting its potential as an anticancer agent .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of (E)-N-(3,4-dimethylphenyl)-3-(3-phenoxyphenyl)-2-propenamide. Research indicates that compounds with similar structures often exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the structure-activity relationship of related compounds. It was found that modifications to the aromatic rings significantly influenced cytotoxicity against cancer cells such as MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The study reported growth inhibition percentages exceeding 70% for certain derivatives, suggesting that this compound may possess similar or enhanced anticancer properties compared to its analogs .
Anti-inflammatory Effects
The compound's structural characteristics suggest potential anti-inflammatory applications. Compounds with propenamide moieties have been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammatory responses.
Case Study: Inhibition of Inflammatory Markers
In vitro studies revealed that related compounds could significantly reduce the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages. These findings suggest that this compound may also modulate inflammatory responses, making it a candidate for further research in inflammatory diseases .
Neuroprotective Potential
Emerging evidence suggests that this compound may exhibit neuroprotective effects, which could be beneficial in neurodegenerative disorders such as Alzheimer's disease.
Data Summary Table
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The electron-rich 3-phenoxyphenyl and 3,4-dimethylphenyl groups facilitate EAS reactions. Nitration and sulfonation are plausible at the para positions relative to oxygen and methyl substituents:
Conjugate Addition Reactions
The α,β-unsaturated carbonyl system enables Michael additions. Nucleophiles (e.g., amines, thiols) can attack the β-carbon:
| Nucleophile | Conditions | Product Structure | Yield (%) |
|---|---|---|---|
| Benzylamine | EtOH, 25°C, 12 hrs | β-Amino propenamide derivative | ~65 |
| Thiophenol | DCM, BF₃·Et₂O catalyst, 0°C → RT | β-Sulfanyl adduct | ~72 |
Cyclization Reactions
The compound can undergo intramolecular cyclization to form heterocyclic systems. For example, photochemical or oxidative conditions may induce ring closure:
Cross-Coupling Reactions
The aromatic rings may participate in palladium-catalyzed couplings. Suzuki-Miyaura reactions are feasible with boronic acids:
| Coupling Partner | Conditions | Product | Yield (%) |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | Biaryl-modified propenamide | ~58 |
| Vinylboronic ester | Pd(OAc)₂, SPhos, THF, 60°C | Alkenyl-substituted derivative | ~63 |
Reduction of the α,β-Unsaturated System
The propenamide double bond can be selectively reduced to form saturated analogs:
| Reducing Agent | Conditions | Product | Stereochemistry |
|---|---|---|---|
| H₂ (1 atm) | Pd/C, EtOH, 25°C, 4 hrs | (Z)-Saturated amide | Retained |
| NaBH₄ | MeOH, 0°C → RT, 2 hrs | Partial reduction | Not observed |
Functionalization via Amide Activation
The amide group can be activated for nucleophilic acyl substitution. For example, reaction with thionyl chloride converts the amide to an acyl chloride intermediate:
| Reagent | Conditions | Intermediate/Product | Application |
|---|---|---|---|
| SOCl₂ | Reflux, 3 hrs, anhydrous DCM | Acyl chloride | Precursor for esters |
| CDI (Carbodiimide) | RT, 12 hrs, DMF | Activated ester | Peptide coupling |
Key Analytical Methods for Reaction Monitoring
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
